molecular formula C14H19NO3 B1374069 2-(3,3-Diethoxypropoxy)benzonitrile CAS No. 1394041-34-9

2-(3,3-Diethoxypropoxy)benzonitrile

Cat. No.: B1374069
CAS No.: 1394041-34-9
M. Wt: 249.3 g/mol
InChI Key: OHGWLFFPNWMQRU-UHFFFAOYSA-N
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Description

2-(3,3-Diethoxypropoxy)benzonitrile is a synthetic benzonitrile derivative of interest in chemical and pharmaceutical research. The compound features a benzonitrile core substituted with a 3,3-diethoxypropoxy chain. The presence of the nitrile group is a significant functional handle in medicinal chemistry, often serving as a hydrogen bond acceptor or a bioisostere for carbonyl groups in drug design . The diethoxypropoxy side chain is an acetal-protected aldehyde, which can be deprotected under mild acidic conditions to generate an aldehyde functionality in situ. This makes the compound a valuable bifunctional building block (electrophile at the carbonyl carbon and nucleophile at the benzylic carbon) for constructing more complex molecular architectures, such as in the synthesis of novel heterocyclic compounds. Benzonitrile derivatives are widely utilized as key intermediates in developing active pharmaceutical ingredients (APIs), agrochemicals, and organic materials . Researchers can employ this reagent in nucleophilic substitution reactions, as a precursor for aldehydes, and in cyclization reactions to form oxygen or nitrogen-containing heterocycles like triazoles . This product is intended for research and laboratory use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,3-diethoxypropoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H19NO3/c1-3-16-14(17-4-2)9-10-18-13-8-6-5-7-12(13)11-15/h5-8,14H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGWLFFPNWMQRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCOC1=CC=CC=C1C#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501282123
Record name Benzonitrile, 2-(3,3-diethoxypropoxy)-
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Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394041-34-9
Record name Benzonitrile, 2-(3,3-diethoxypropoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394041-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2-(3,3-diethoxypropoxy)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Design for 2 3,3 Diethoxypropoxy Benzonitrile

Retrosynthetic Analysis of the 2-(3,3-Diethoxypropoxy)benzonitrile Scaffold

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis. The primary disconnection point is the ether bond, which simplifies the target molecule into two key synthons: a nucleophilic phenoxide derived from 2-hydroxybenzonitrile (B42573) and an electrophilic three-carbon chain bearing the diethoxy acetal (B89532).

This primary disconnection suggests a Williamson ether synthesis as a plausible final step in the synthetic route. The electrophilic partner, a 3,3-diethoxypropoxy halide or sulfonate ester, can be further deconstructed. The acetal functional group is typically formed from the corresponding aldehyde, in this case, 3-hydroxypropanal (B37111). The hydroxyl group of 3-hydroxypropanal would require activation, for instance, by conversion to a leaving group like a tosylate or a halide, to facilitate the etherification.

Alternatively, the acetal functionality can be introduced onto a pre-existing three-carbon chain attached to the benzonitrile (B105546) core. However, the former approach, involving the synthesis of the 3,3-diethoxypropoxy unit followed by etherification, is often more convergent and efficient.

Approaches to the Formation of the 3,3-Diethoxypropoxy Chain

Acetalization Reactions from Aldehyde Precursors

Acetalization is a reversible reaction where an aldehyde or ketone reacts with two equivalents of an alcohol in the presence of an acid catalyst to form an acetal. libretexts.org In the context of synthesizing the 3,3-diethoxypropoxy chain, the starting material is typically 3-hydroxypropanal, which can be produced through the hydration of acrolein or the aldol (B89426) condensation of formaldehyde (B43269) and acetaldehyde. google.comnih.govmdpi.com The reaction to form the diethyl acetal involves treating the aldehyde with an excess of ethanol (B145695).

The general mechanism for acetal formation proceeds through a hemiacetal intermediate. libretexts.orgyoutube.com The carbonyl group of the aldehyde is first protonated by the acid catalyst, which enhances its electrophilicity. Nucleophilic attack by an alcohol molecule then occurs, followed by deprotonation to yield the hemiacetal. Subsequent protonation of the hemiacetal's hydroxyl group forms a good leaving group (water), which is eliminated to generate a resonance-stabilized oxocarbenium ion. Finally, a second alcohol molecule attacks this electrophilic species, and subsequent deprotonation gives the stable acetal. youtube.commasterorganicchemistry.com

Brønsted acids are commonly employed catalysts for acetal formation. acs.orgacs.org These proton donors, such as p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or hydrochloric acid (HCl), initiate the reaction by protonating the carbonyl oxygen of the aldehyde. acs.orgmdpi.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol. libretexts.org The use of chiral Brønsted acids can also influence the stereochemical outcome in certain asymmetric acetalization reactions. acs.org The catalytic amount of the Brønsted acid is crucial, as excess acid can lead to side reactions or decomposition of acid-sensitive substrates. nih.gov

Lewis acids also serve as effective catalysts in acetalization by coordinating to the carbonyl oxygen. wikipedia.org This coordination polarizes the carbon-oxygen double bond, thereby activating the carbonyl group towards nucleophilic attack by the alcohol. Common Lewis acid catalysts for this purpose include boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), and various metal triflates like zinc triflate (Zn(OTf)₂). acs.orgkhanacademy.org Lewis acid catalysis can sometimes offer milder reaction conditions and different selectivities compared to Brønsted acids, depending on the specific substrates and catalyst used. wikipedia.org

Research has led to the development of novel and more efficient catalytic systems for acetal formation. These include heterogeneous catalysts, which offer advantages in terms of easy separation and reusability. tandfonline.com Examples include solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) and zeolites. tandfonline.com Other modern systems encompass metal complexes of palladium, rhodium, and platinum, which can catalyze acetalization under mild conditions. acs.orgthieme-connect.com Furthermore, innovative approaches like using ionic liquids or photoacid catalysts have been explored to achieve high yields and selectivity in acetal synthesis. mdpi.comorganic-chemistry.org

The formation of acetals is an equilibrium process, and the presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, thus reducing the yield of the desired acetal. libretexts.org To drive the reaction to completion, it is essential to remove water from the reaction mixture as it is formed. chemistrywithdrsantosh.com

A common laboratory technique for water removal is the use of a Dean-Stark apparatus, which azeotropically removes water with a suitable solvent like toluene. tandfonline.com Alternatively, chemical water scavengers can be employed. These include anhydrous salts like copper(II) sulfate (B86663) or magnesium sulfate, which bind with water. Molecular sieves are also highly effective dehydrating agents that can be added directly to the reaction mixture. libretexts.orgchemistrywithdrsantosh.com Another strategy involves using orthoformates, such as triethyl orthoformate, which react with the water produced to form an ester and additional alcohol, thereby driving the equilibrium forward. organic-chemistry.org

O-Alkylation Strategies for Propoxy Linkage Formation

The formation of the ether bond in this compound is most commonly achieved via an O-alkylation reaction, specifically a variation of the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide or a related electrophile. wikipedia.org In the context of this synthesis, the key precursors are 2-cyanophenol and an appropriate 3-carbon alkylating agent bearing a leaving group and a protected aldehyde, such as 3-bromo-1,1-diethoxypropane (B13839383).

The reaction proceeds by first deprotonating the phenolic hydroxyl group of 2-cyanophenol with a suitable base to form the more nucleophilic phenoxide anion. masterorganicchemistry.com The choice of base and solvent is critical to the success of the reaction, influencing both yield and the selectivity between O-alkylation and potential side reactions like C-alkylation. pharmaxchange.info

Key Reaction Parameters:

Base: Strong bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are frequently employed to ensure complete deprotonation of the phenol (B47542). numberanalytics.comresearchgate.net Weaker bases can also be used, but may require more forcing conditions.

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred as they effectively solvate the cation of the base without solvating the phenoxide anion, thus enhancing its nucleophilicity. numberanalytics.comnumberanalytics.com The use of protic solvents like water or alcohols can lead to competitive C-alkylation by forming hydrogen bonds with the phenoxide oxygen, shielding it from the electrophile. pharmaxchange.info

Temperature: The reaction temperature is typically maintained between room temperature and moderate heating (50-100 °C) to facilitate the Sₙ2 reaction while minimizing elimination side reactions of the alkyl halide. byjus.com

A primary challenge in the alkylation of phenoxides is the competition between O-alkylation (attack by the oxygen atom) and C-alkylation (attack by the aromatic ring). pharmaxchange.info However, for this specific synthesis, the use of polar aprotic solvents strongly favors the desired O-alkylation pathway. pharmaxchange.info

Table 1: Influence of Solvent and Base on Williamson Ether Synthesis
BaseSolventTypical OutcomeReference
NaH, KOtBuDMF, DMSO (Polar Aprotic)High yield of O-alkylation product. numberanalytics.com
K₂CO₃, NaHCO₃DMF, AcetoneGood yield, common in industrial applications. researchgate.net
NaOH, KOHWater, Ethanol (Protic)Increased potential for C-alkylation and side reactions. pharmaxchange.info

Introduction of the Benzonitrile Functional Group

Electrophilic Aromatic Substitution for Nitrile Precursors

A common route to aromatic nitriles involves the conversion of an aldehyde. For the target molecule, this would typically involve a precursor like 2-hydroxybenzaldehyde (salicylaldehyde). The aldehyde can be introduced onto the phenol ring via electrophilic formylation reactions such as the Reimer-Tiemann or Duff reaction. researchgate.net

Once the aldehyde is in place, it can be converted to the nitrile through a two-step sequence:

Oxime Formation: The aldehyde reacts with hydroxylamine (B1172632) (often from hydroxylamine hydrochloride) to form an aldoxime. chemicalbook.comgoogle.comgoogle.com

Dehydration: The resulting oxime is then dehydrated to yield the nitrile. A variety of dehydrating agents can be used, including acetic anhydride, phosgene, or thionyl chloride. google.comchemicalbook.comgoogle.com Formic acid in the presence of sodium formate (B1220265) has also been reported as an effective system for this transformation. google.com

Nucleophilic Aromatic Substitution for Nitrile Introduction

This strategy involves displacing a leaving group, typically a halide, from the aromatic ring with a cyanide source. For this to be effective, the aromatic ring usually needs to be "activated" by an electron-withdrawing group positioned ortho or para to the leaving group. Starting with a precursor like 2-fluoronitrobenzene, the nitro group could facilitate the nucleophilic displacement of the fluoride (B91410) by a cyanide salt. The nitro group would then need to be reduced to an amine and subsequently removed or converted to the hydroxyl group, making this a less direct route for the target molecule.

Cyanation Methodologies for Aromatic Systems

Modern synthetic chemistry offers powerful methods for introducing a cyano group onto an aromatic ring.

Sandmeyer Reaction: This classic method involves the diazotization of a primary aromatic amine (e.g., 2-aminophenol) with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. lscollege.ac.inwikipedia.orgbyjus.com This intermediate is then treated with a copper(I) cyanide catalyst to introduce the nitrile group, releasing nitrogen gas. lscollege.ac.inwikipedia.orgnih.gov This method provides a reliable pathway from readily available aniline (B41778) derivatives. libretexts.org

Palladium-Catalyzed Cyanation: Transition metal-catalyzed cross-coupling reactions have become a mainstay for C-C and C-N bond formation. Palladium-catalyzed cyanation allows for the direct conversion of aryl halides (chlorides, bromides, iodides) or triflates to aryl nitriles. researchgate.netrsc.orgnih.gov These reactions offer high functional group tolerance and often proceed under milder conditions than traditional methods. nih.gov Various cyanide sources can be used, including potassium cyanide (KCN), sodium cyanide (NaCN), and the less toxic zinc cyanide (Zn(CN)₂). nih.gov The choice of palladium catalyst, ligand, and reaction conditions is crucial to prevent catalyst deactivation by the cyanide ions. researchgate.netnih.gov Heterogeneous catalysts like Pd/C have also been developed for more practical and scalable applications. organic-chemistry.org

Convergent and Divergent Synthetic Pathways to this compound

Convergent Synthesis: A convergent strategy involves preparing key fragments of the molecule independently before combining them in the final steps. wikipedia.orgresearchgate.net For this compound, this would entail:

Fragment A Synthesis: Preparation of 2-cyanophenol. This can be achieved from 2-aminophenol (B121084) via the Sandmeyer reaction or from salicylaldehyde. chemicalbook.comwikipedia.orgprepchem.com

Fragment B Synthesis: Preparation of an alkylating agent like 3-bromo-1,1-diethoxypropane from acrolein or a related precursor.

Final Coupling: Reaction of Fragment A and Fragment B via Williamson ether synthesis to form the final product.

Divergent/Linear Synthesis: A divergent, or linear, pathway involves the sequential modification of a single starting material. wikipedia.org Two plausible linear routes are:

Route 1: Start with 2-hydroxybenzaldehyde. First, perform the O-alkylation with 3-bromo-1,1-diethoxypropane. Then, convert the aldehyde functional group on the resulting intermediate, 2-(3,3-diethoxypropoxy)benzaldehyde, to the nitrile via oxime formation and dehydration.

Route 2: Start with 2-hydroxybenzaldehyde. First, convert the aldehyde to the nitrile to form 2-cyanophenol. Then, perform the O-alkylation reaction to attach the diethoxypropoxy side chain.

Optimization of Reaction Conditions and Process Intensification

Maximizing the efficiency, safety, and sustainability of the synthesis is paramount, particularly for industrial-scale production. This involves both the optimization of classical reaction parameters and the implementation of modern process intensification technologies. numberanalytics.com

Optimization of Reaction Conditions: Systematic optimization of parameters for key steps, such as the Williamson ether synthesis or the cyanation reaction, is crucial. This includes fine-tuning:

Catalyst and Ligand: For palladium-catalyzed reactions, screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligands can dramatically improve yield and reaction times. nih.govorganic-chemistry.org

Temperature and Time: Finding the lowest possible temperature and shortest reaction time that still provides high conversion minimizes energy consumption and the formation of degradation byproducts. numberanalytics.com Microwave-assisted synthesis can sometimes dramatically reduce reaction times from hours to minutes. sacredheart.edu

Reagent Stoichiometry: Using the minimum necessary excess of reagents reduces cost and waste.

Process Intensification: Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. aiche.orgnumberanalytics.com Key strategies applicable to the synthesis of this compound include:

Flow Chemistry: Transitioning from traditional batch reactors to continuous flow systems can offer significant advantages. unito.it Microreactors provide superior heat and mass transfer, allowing for better control over highly exothermic reactions and improving safety and reproducibility. numberanalytics.comresearchgate.net This has been successfully applied to nitrile synthesis. patsnap.com

Solvent Minimization: Solvent-free reaction conditions have been developed for Williamson ether synthesis, reducing environmental impact and simplifying product purification. researchgate.net

Catalyst Technology: The use of heterogeneous or recyclable catalysts simplifies product purification by eliminating the need for complex separation procedures. organic-chemistry.org

Mechanistic Elucidation of Reactions Involving 2 3,3 Diethoxypropoxy Benzonitrile

Investigation of Acetal (B89532) Hydrolysis Mechanisms

The diethoxypropoxy group is an acetal, which is generally stable under neutral or basic conditions but susceptible to hydrolysis under acidic conditions. The process involves the cleavage of the C-O bonds of the acetal.

Proton-Transfer Dynamics in Acid-Catalyzed Acetal Cleavage

The acid-catalyzed hydrolysis of an acetal, such as the one present in 2-(3,3-diethoxypropoxy)benzonitrile, is initiated by a rapid, reversible protonation of one of the ethoxy oxygen atoms by a hydronium ion. This proton transfer is a crucial step as it converts the ethoxy group into a good leaving group (ethanol).

Role of Oxocarbenium Ion Intermediates in Acetal Reactivity

The formation of a resonance-stabilized oxocarbenium ion is a key feature of acetal hydrolysis and is considered the rate-determining step. nih.gov The stability of this intermediate significantly influences the rate of the reaction. For acyclic acetals, the oxocarbenium ion intermediate is stabilized by the delocalization of the positive charge onto the oxygen atom.

In the case of this compound, the proximity of the benzonitrile (B105546) group and the ether linkage in the propoxy chain could potentially influence the stability of the oxocarbenium ion through electronic and steric effects. Studies on β-alkoxy acetals have shown that the neighboring alkoxy group can electrostatically stabilize the oxocarbenium ion intermediate. nih.govnih.gov This stabilization can define the conformation of the reactive intermediate and influence the stereochemical outcome of substitution reactions. nih.gov

Table 1: Representative Hammett ρ Values for the Hydrolysis of Substituted Benzylidene Acetals

Substituent (X) in X-C₆H₄CH(OR)₂σ Valuelog(k/k₀)
p-OCH₃-0.271.10
p-CH₃-0.170.69
H0.000.00
p-Cl0.23-0.93
m-NO₂0.71-2.88

Data are illustrative and based on studies of analogous substituted benzylidene acetals to demonstrate the electronic effect on the stability of the oxocarbenium ion intermediate. A negative ρ value (-4.06 for a similar series) indicates the development of a positive charge in the transition state, consistent with oxocarbenium ion formation. nih.gov

Kinetic Isotope Effects in Acetal Hydrolysis Studies

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms. wikipedia.orglibretexts.org In the study of acetal hydrolysis, secondary deuterium isotope effects (kH/kD) can provide insight into the nature of the transition state. For the hydrolysis of substituted benzaldehyde diethylacetals, it has been observed that as the electron-withdrawing power of the substituent increases, the transition state more closely resembles the oxocarbenium ion intermediate. rsc.org

A normal secondary KIE (kH/kD > 1) is expected for the hydrolysis of acetals proceeding through an oxocarbenium ion intermediate, as the hybridization of the carbon atom changes from sp³ in the reactant to sp² in the transition state, leading to a loosening of the C-H bond bending vibrations. While no specific KIE data exists for this compound, studies on analogous systems provide expected values.

Table 2: Illustrative Secondary Deuterium Isotope Effects for Acetal Hydrolysis

AcetalkH/kDInterpretation of Transition State
Ethyl orthoformate~1.0Substrate-like
Propionaldehyde diethylacetal>1.1Carbonium-ion-like
Benzaldehyde diethylacetals (with electron-withdrawing groups)>1.1Increasingly carbonium-ion-like

This table presents representative data from studies on similar acetals to illustrate how KIEs can be used to probe the transition state structure. rsc.org

Reactivity and Transformations of the Benzonitrile Moiety

The benzonitrile group in this compound offers another site for chemical transformations, primarily involving the carbon-nitrogen triple bond.

Studies on Nucleophilic Additions to the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. wikipedia.orgucalgary.ca The reaction typically requires activation of the nitrile group, often by protonation with an acid catalyst, which increases the electrophilicity of the nitrile carbon. ucalgary.ca Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add directly to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone. wikipedia.org Weaker nucleophiles, like water or alcohols, generally require acid catalysis for the addition to proceed. ucalgary.ca The acid-catalyzed hydrolysis of benzonitrile, for instance, proceeds through N-protonation followed by a rate-limiting attack of water on the nitrile carbon. semanticscholar.org

Mechanistic Aspects of [3+2] Cycloaddition Reactions of Nitriles and their Derivatives

Nitriles and their derivatives, such as nitrile oxides, can participate in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. researchgate.net These reactions are valuable in synthetic organic chemistry. The molecular mechanism of the [3+2] cycloaddition of benzonitrile oxide with various ethylenic derivatives has been investigated using Bonding Evolution Theory (BET). researchgate.net These studies indicate a concerted attack mechanism.

Computational studies on the [3+2] cycloaddition between benzonitrile N-oxides and nitroethene suggest that these reactions proceed through a one-step, asynchronous polar mechanism. researchgate.net The regioselectivity of these reactions can often be rationalized by considering the electronic properties of the reactants. mdpi.com While specific studies on this compound in [3+2] cycloadditions are not documented, its benzonitrile moiety would be expected to undergo similar transformations.

Molecular Electron Density Theory (MEDT) in Explaining Regio- and Stereoselectivity

Molecular Electron Density Theory (MEDT) provides a powerful framework for understanding chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. In the context of this compound, MEDT can be employed to predict the regio- and stereoselectivity of its reactions, such as cycloadditions.

The electron-withdrawing nature of the nitrile group deactivates the aromatic ring towards electrophilic attack, while the ortho-alkoxy group can influence the electron density distribution through resonance and inductive effects. MEDT, through the analysis of conceptual DFT reactivity indices like electrophilicity and nucleophilicity, can quantify these effects and predict the most favorable sites for reaction. For instance, in a potential [3+2] cycloaddition reaction, the global and local electrophilicity/nucleophilicity indices would determine which atoms of the benzonitrile moiety and the reacting partner are most likely to interact.

Analysis of Transition State Structures and Bonding Evolution

The transition state (TS) represents the highest energy point along a reaction coordinate and is crucial for determining the kinetics of a reaction. Computational analysis of TS structures for reactions involving this compound would reveal key geometric and electronic features that govern the reaction rate and selectivity.

Bonding Evolution Theory (BET), often used in conjunction with MEDT, allows for a detailed analysis of the bond formation and breaking processes along the reaction pathway. By examining the changes in the electron localization function (ELF), one can visualize the sequence of electronic events, such as the formation of new covalent bonds or the transformation of lone pairs. This analysis would clarify whether a reaction proceeds through a concerted or a stepwise mechanism and would provide insights into the asynchronicity of bond formation.

Hydrolytic Pathways of the Nitrile Group

The nitrile group of this compound is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid or a carboxylate salt, respectively. The mechanism of this transformation is well-established and proceeds through an initial hydration of the nitrile to form an amide intermediate, which is then further hydrolyzed.

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. In contrast, under basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group. Computational studies on the hydrolysis of substituted benzonitriles have shown that the electronic nature of the substituents on the aromatic ring can significantly influence the rate of hydrolysis by affecting the stability of the intermediates and transition states. The ortho-alkoxy group in this compound is expected to influence the reaction rate through a combination of electronic and steric effects.

Intermolecular and Intramolecular Interactions Governing Reactivity

The reactivity of this compound is not solely determined by its intrinsic electronic properties but is also influenced by intermolecular and intramolecular interactions.

Intermolecular interactions , such as hydrogen bonding and van der Waals forces, with solvent molecules or other reactants can stabilize transition states and influence reaction pathways. The oxygen atoms in the diethoxypropoxy side chain can act as hydrogen bond acceptors, potentially affecting the solvation of the molecule and the energetics of reactions.

Intramolecular interactions between the diethoxypropoxy side chain and the benzonitrile moiety can also play a significant role. The flexibility of the side chain allows for various conformations, some of which may facilitate or hinder certain reactions through steric effects or by pre-organizing the molecule for a specific transformation. For instance, intramolecular hydrogen bonding, if geometrically feasible, could influence the reactivity of the nitrile group.

Computational Chemistry Approaches to Mechanistic Understanding

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. DFT calculations can provide valuable information about the ground state properties of this compound, such as its geometry, molecular orbital energies, and electron density distribution.

Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide qualitative insights into the molecule's reactivity as a nucleophile or an electrophile. Furthermore, DFT-derived descriptors, such as the Fukui function and dual descriptors, can pinpoint the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.

Quantum Chemical Calculations for Reaction Energy Profiles

Quantum chemical calculations, particularly using DFT, are instrumental in mapping the potential energy surface of a reaction. By locating and characterizing the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed.

Lack of Publicly Available Research Data for this compound

Consequently, the generation of a detailed and scientifically accurate article adhering to the requested outline, specifically section "3.4.3. Advanced Modeling of Solvation Effects and Catalysis," is not possible at this time. This includes the creation of data tables with specific research findings, as no such data has been published in the sources reviewed.

While general principles of computational chemistry and reaction modeling could be applied hypothetically to a molecule with this structure, any such discussion would be speculative and would not constitute a report of actual research findings as requested. The user's strict instruction to focus solely on existing research for "this compound" and to avoid information outside the explicit scope of the provided outline prevents the creation of a generalized or theoretical article.

Therefore, the requested article cannot be generated due to the absence of specific research data for the target compound in the public domain.

Applications of 2 3,3 Diethoxypropoxy Benzonitrile As a Versatile Synthetic Intermediate

Strategic Utility in the Construction of Complex Organic Architectures

The arrangement of the acetal (B89532) and nitrile functionalities in 2-(3,3-Diethoxypropoxy)benzonitrile makes it a powerful tool for the synthesis of complex organic structures. The acetal serves as a masked aldehyde, which can be unveiled at a desired stage of a synthetic sequence, preventing unwanted side reactions. This protecting group strategy is fundamental in multi-step syntheses. The benzonitrile (B105546) unit, on the other hand, offers a rich chemistry, allowing for its conversion into various other functional groups or its participation in cyclization reactions to form heterocyclic systems. This dual functionality allows for a stepwise and controlled elaboration of the molecule, making it an ideal starting material for the synthesis of substituted aromatic compounds and fused ring systems.

Selective Functional Group Manipulations of the Acetal Moiety

A key feature of this compound is the presence of the diethoxypropoxy group, which acts as a stable and reliable protecting group for a carbonyl functionality. The selective manipulation of this acetal moiety is a cornerstone of its synthetic utility.

Controlled Deprotection Strategies for the Carbonyl Equivalent

The acetal group in this compound can be selectively removed under acidic conditions to reveal the corresponding aldehyde, 2-(3-oxopropoxy)benzonitrile. This deprotection is typically achieved by treatment with aqueous acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds via protonation of the acetal oxygens, followed by the elimination of ethanol (B145695) and subsequent hydrolysis of the resulting oxonium ion. The conditions for this deprotection can be carefully controlled to ensure that other functional groups within the molecule, including the nitrile, remain intact. This selective deprotection is a critical step in synthetic pathways where the aldehyde is required for subsequent transformations.

Transformations of the Acetal-Derived Carbonyl Group

Once deprotected, the newly formed aldehyde group in 2-(3-oxopropoxy)benzonitrile can participate in a wide array of classical carbonyl reactions. These transformations allow for the introduction of further molecular complexity. For instance, the aldehyde can undergo Wittig reactions to form alkenes, aldol (B89426) condensations to create β-hydroxy carbonyl compounds, or reductive amination to yield secondary and tertiary amines. These reactions are fundamental in carbon-carbon and carbon-nitrogen bond formation, enabling the extension of the carbon skeleton and the incorporation of nitrogen-containing functionalities.

Diversification of the Benzonitrile Unit

The benzonitrile group is a versatile functional handle that can be transformed into a variety of other important chemical entities. This versatility is a major advantage in the design of synthetic routes.

Conversion of Nitriles to Carboxylic Acids, Amides, and Amines

The nitrile group of this compound, or its deprotected aldehyde counterpart, can be readily converted into other key functional groups. wikipedia.org

Carboxylic Acids: Acid or base-catalyzed hydrolysis of the nitrile furnishes the corresponding carboxylic acid. wikipedia.org This transformation is valuable for the synthesis of substituted benzoic acids, which are important intermediates in their own right.

Amides: Partial hydrolysis of the nitrile under controlled conditions can yield the primary amide. This reaction provides access to a different class of compounds with distinct physical and biological properties.

Amines: The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org This conversion opens up pathways to a wide range of amino compounds.

These transformations are summarized in the table below:

Starting Functional GroupReagents and ConditionsResulting Functional Group
NitrileH₃O⁺, heat or OH⁻, H₂O, heatCarboxylic Acid
NitrileH₂SO₄ (conc.), H₂OAmide
Nitrile1. LiAlH₄, ether; 2. H₂OPrimary Amine

Design of Advanced Heterocyclic Systems via Nitrile Reactivity

A particularly powerful application of the benzonitrile moiety is its use in the construction of fused heterocyclic systems, such as quinolines. The Friedländer annulation is a classic method for quinoline (B57606) synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an enolizable methylene (B1212753) group. wikipedia.orgresearchgate.net

In a potential synthetic route, the this compound could be first transformed into a 2-aminobenzaldehyde (B1207257) derivative. This would involve the introduction of a nitro group ortho to the nitrile, followed by its reduction to an amine. The acetal would then be deprotected to the aldehyde. The resulting 2-amino-6-(3-oxopropoxy)benzaldehyde could then undergo an intramolecular Friedländer-type condensation. In this reaction, the amine would react with the enolizable aldehyde on the side chain to form a fused quinoline system. This strategy highlights how the functionalities of this compound can be orchestrated to construct complex, polycyclic aromatic systems of significant interest in medicinal chemistry and materials science. chemrxiv.orgnih.govnih.gov

Scaffold Engineering for the Synthesis of Novel Molecular Entities

There is no publicly available research detailing the use of this compound as a foundational scaffold for the generation of new molecular entities. Scientific literature does not currently provide examples of this compound being used to create libraries of structurally diverse molecules or as a starting point for the development of compounds with novel biological or material properties.

Integration into Multi-Step Synthesis Schemes

While this compound is commercially available, suggesting its use as a building block in organic synthesis, specific examples of its integration into complex, multi-step synthetic pathways are not documented in peer-reviewed journals or patents. americanelements.combldpharm.com The broader concepts of multi-step synthesis and flow chemistry are well-established methodologies in organic chemistry for the assembly of complex molecules, such as the synthesis of the alkaloid natural product oxomaritidine. researchgate.netsyrris.jp However, the specific role and reaction pathways involving this compound within such schemes are not provided in the existing literature.

Advanced Analytical and Spectroscopic Characterization in Research

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 2-(3,3-Diethoxypropoxy)benzonitrile, both ¹H and ¹³C NMR would provide critical information.

In a ¹H NMR spectrum, the aromatic protons on the benzonitrile (B105546) ring would appear as distinct signals in the downfield region (typically δ 7.0-7.8 ppm), with their splitting patterns revealing their substitution pattern. The protons of the propoxy chain would be observed in the mid-field region, with the methylene (B1212753) groups adjacent to the oxygen atoms showing characteristic shifts. The acetal (B89532) proton (-CH(OEt)₂) would have a unique chemical shift, confirming the presence of this functional group. The ethyl groups of the diethoxy moiety would exhibit a classic triplet and quartet pattern.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons, respectively, confirming the assembly of the molecular framework. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of different protons, helping to define the molecule's preferred conformation in solution.

High-Resolution Mass Spectrometry for Reaction Progress Monitoring and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would be used to confirm its molecular formula (C14H19NO3) by providing a highly accurate mass measurement of its molecular ion.

During its synthesis, HRMS could be used to monitor the reaction's progress by identifying the presence of starting materials, intermediates, and the final product in the reaction mixture. The fragmentation pattern observed in the mass spectrum would also offer structural confirmation. Key fragmentation pathways would likely involve the cleavage of the ether bond and the loss of the ethoxy groups from the acetal, providing further evidence for the proposed structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

For this compound, the IR spectrum would be expected to show a sharp, strong absorption band around 2220-2230 cm⁻¹, which is characteristic of the nitrile (-C≡N) stretching vibration. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ether and acetal groups would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis (if suitable crystalline derivatives are obtained)

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in a single crystal. If a suitable crystalline sample of this compound or a derivative could be obtained, this technique would offer an unambiguous determination of its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

This method would be particularly valuable for revealing the three-dimensional arrangement of the diethoxypropoxy side chain relative to the benzonitrile ring, providing insights that are not as directly accessible from solution-state NMR studies.

Future Perspectives and Emerging Research Trajectories

Development of Sustainable and Green Chemistry Methodologies for 2-(3,3-Diethoxypropoxy)benzonitrile Synthesis and Derivatization

The principles of green chemistry are increasingly pivotal in the synthesis of complex molecules like this compound. Future research is geared towards developing more environmentally benign and sustainable synthetic routes. This involves minimizing waste, reducing energy consumption, and utilizing less hazardous materials.

Key strategies being explored include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. For the synthesis of this compound, this would involve moving away from traditional methods that may use stoichiometric reagents and generate significant waste.

Use of Renewable Feedstocks: Investigating the potential to derive starting materials from renewable biological sources rather than petroleum-based feedstocks.

Safer Solvents and Reagents: Replacing conventional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. The choice of base and solvent system in the etherification step to produce this compound is a key area for green innovation.

Table 1: Comparison of Traditional vs. Green Chemistry Approaches in Benzonitrile (B105546) Synthesis

FeatureTraditional SynthesisGreen Chemistry ApproachPotential Impact on this compound Synthesis
Solvents Volatile Organic Compounds (e.g., Toluene, DMF)Water, Supercritical CO2, Ionic Liquids, Bio-solventsReduced environmental pollution and worker exposure.
Catalysts Stoichiometric reagents, heavy metalsBiocatalysts, recyclable heterogeneous catalystsLower waste generation and potential for catalyst reuse.
Energy Input High temperature and pressureAmbient conditions, microwave or ultrasonic assistanceLower energy consumption and reduced carbon footprint.
Waste Output High E-factor (Environmental Factor)Low E-factor, high atom economyMore sustainable and cost-effective production.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Heterogeneous Catalysis: The use of solid-supported catalysts offers significant advantages, including ease of separation from the reaction mixture and the potential for recycling. This is particularly relevant for the cyanation and etherification steps in the synthesis of benzonitrile derivatives.

Biocatalysis: Employing enzymes as catalysts can provide unparalleled selectivity under mild reaction conditions. While specific enzymes for the synthesis of this compound may not be established, the broader field of biocatalytic synthesis of nitriles is an active area of research.

Photoredox Catalysis: This emerging field uses light to drive chemical reactions, often enabling unique transformations that are difficult to achieve with traditional thermal methods. It offers a pathway to activate substrates under very mild conditions.

Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Synthetic Routes

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. These computational tools can analyze vast datasets of chemical reactions to predict outcomes, optimize reaction conditions, and even propose novel synthetic pathways.

For a target molecule like this compound, AI and ML can be applied to:

Retrosynthesis Planning: AI algorithms can propose multiple synthetic routes, ranking them based on predicted yield, cost, and sustainability metrics.

Reaction Condition Optimization: Machine learning models can predict the optimal temperature, pressure, catalyst, and solvent for each step of the synthesis, reducing the need for extensive empirical screening.

Predicting Properties: AI can be used to predict the physicochemical and biological properties of derivatives of this compound, guiding the design of new molecules with desired functions.

Integration of Continuous Flow Chemistry for Scalable Synthesis and Transformation

Continuous flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for the synthesis of fine chemicals. This technology is particularly well-suited for improving the safety, consistency, and scalability of chemical processes.

Key benefits for the synthesis of this compound include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling hazardous reagents or exothermic reactions.

Improved Control and Consistency: Precise control over parameters like temperature, pressure, and reaction time leads to higher product quality and reproducibility.

Scalability: Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel, facilitating a seamless transition from laboratory to industrial scale.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

ParameterBatch SynthesisContinuous Flow SynthesisRelevance for this compound
Scalability Complex, requires re-optimizationStraightforward, "scaling-out"Facilitates efficient production at various scales.
Heat & Mass Transfer Often inefficientHighly efficientBetter control over reaction kinetics and selectivity.
Safety Higher risk with large volumesInherently safer due to small reactor volumeReduced risk when using potentially hazardous reagents.
Reproducibility Can be variableHighEnsures consistent product quality.

Design of Next-Generation Molecular Probes and Building Blocks Incorporating Similar Chemotypes

The unique structural features of this compound, combining a protected aldehyde (the diethyl acetal) and a nitrile group on an aromatic ring, make it an interesting scaffold for the design of new molecules. Future research will likely leverage this chemotype to create advanced molecular tools and building blocks.

Potential applications include:

Molecular Probes: The benzonitrile group can serve as an infrared probe or be further functionalized with fluorophores. The protected aldehyde allows for late-stage deprotection and conjugation to biomolecules or surfaces.

Covalent Modifiers: The aldehyde, once deprotected, can form covalent bonds with biological nucleophiles, making derivatives of this compound candidates for the design of targeted covalent inhibitors or chemical biology probes.

Complex Molecule Synthesis: As a bifunctional building block, it can be used in the synthesis of more complex heterocyclic systems or polymers, where the two functional groups can be manipulated orthogonally.

Q & A

Basic Questions

Q. What are the key considerations for synthesizing 2-(3,3-Diethoxypropoxy)benzonitrile with high purity?

  • Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., 60–80°C for etherification) and using anhydrous solvents to minimize hydrolysis. Employ protecting groups for the nitrile moiety during alkoxylation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity. Monitor intermediates using TLC and confirm final product purity via HPLC (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • FT-IR : Confirm nitrile stretch (~2220 cm⁻¹) and ether C-O-C bands (~1100 cm⁻¹).
  • ¹H/¹³C NMR : Identify diethoxypropoxy protons (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.8 ppm for OCH₂) and benzonitrile aromatic signals (δ 7.5–8.0 ppm).
  • UV-Vis : Assess conjugation effects (λmax ~270–290 nm for π→π* transitions).
    Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy .

Advanced Research Questions

Q. How can computational chemistry methods like DFT predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to map electrostatic potential surfaces (EPS) and localize electrophilic sites. Fukui indices identify susceptible atoms (e.g., nitrile carbon). Compare activation energies for SN2 pathways at the propoxy chain vs. aromatic ring. Validate predictions with experimental kinetics (e.g., reaction with Grignard reagents) .

Q. What strategies resolve contradictions in reported bioactivity data for benzonitrile derivatives across experimental models?

  • Methodological Answer :

  • Assay Harmonization : Standardize cell lines (e.g., MCF-7 vs. MDA-MB-231) and incubation times.
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates.
  • Data Normalization : Express IC₅₀ values relative to positive controls (e.g., etoposide). Cross-reference with in silico ADMET predictions (e.g., SwissADME) to filter false positives .

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives targeting 5-HT receptors?

  • Methodological Answer :

  • Scaffold Modification : Synthesize analogs with varied substituents (e.g., halogen, methoxy) on the benzene ring.
  • In Vitro Binding Assays : Use radioligands (e.g., ¹¹C-DASB for serotonin transporters) to measure Ki values.
  • Molecular Docking : Simulate interactions with 5-HT1A/2A receptor homology models (e.g., AutoDock Vina). Prioritize derivatives showing <2.0 Å RMSD in binding poses .

Data Contradiction Analysis Example

Scenario : Conflicting reports on hydrolytic stability of the diethoxypropoxy chain.

  • Resolution :
    • pH-Dependent Stability Testing : Compare degradation rates in buffered solutions (pH 2–10).
    • LC-MS Tracking : Identify hydrolysis products (e.g., carboxylic acid derivatives).
    • Theoretical pKa Calculations : Predict protonation states influencing reactivity.
    • Literature Benchmarking : Contrast findings with analogous compounds (e.g., 3-(3-thienyl)benzonitrile hydrolysis pathways) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.